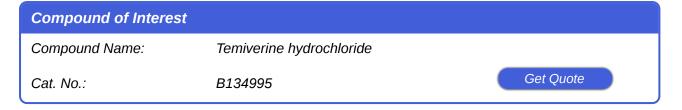


Application Notes and Protocols: Mebeverine Hydrochloride Oral Suspension for Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1][2][3] It is primarily used for the symptomatic treatment of irritable bowel syndrome (IBS) and related conditions characterized by abdominal pain and cramping.[1][4] While tablets and modified-release capsules are available for adults, there is a notable lack of age-appropriate formulations for the pediatric population, particularly for younger children who have difficulty swallowing solid dosage forms.[5][6] An oral suspension offers a viable alternative, allowing for flexible and accurate dosing in children.[7][8]

These application notes provide a comprehensive overview of the critical aspects of developing a Mebeverine hydrochloride oral suspension for pediatric research. This document outlines formulation considerations, detailed experimental protocols, and data presentation guidelines to support researchers in this field.

Mechanism of Action

The precise mechanism of action of Mebeverine hydrochloride is not fully understood, but it is known to have a multifaceted effect on gastrointestinal smooth muscle.[1][9] Its primary actions

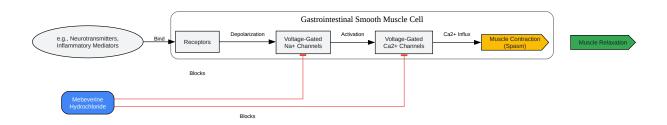


include:

- Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, reducing the influx of calcium ions that are essential for muscle contraction. This leads to muscle relaxation and the prevention of spasms.[10]
- Modulation of Sodium Channels: It is also known to affect sodium channels in smooth muscle cells, which can alter the electrical activity of the muscles, leading to reduced excitability and fewer spasms.[10]
- Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[10]
- Autonomic Nervous System Modulation: It may help in restoring the balance between the sympathetic and parasympathetic nervous systems, which can be disrupted in conditions like IBS.[10]

Importantly, Mebeverine hydrochloride acts locally on the gut and has minimal systemic anticholinergic side effects, making it a potentially suitable candidate for pediatric use where such side effects are a concern.[1][10]

Signaling Pathway



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Caption: Mechanism of Mebeverine Hydrochloride on GI Smooth Muscle Cells.

Formulation Development

The development of a pediatric oral suspension requires careful consideration of the physicochemical properties of the active pharmaceutical ingredient (API), the selection of appropriate excipients, and the manufacturing process.

Physicochemical Properties of Mebeverine

Hvdrochloride

Property	Value	Reference
Molecular Formula	C25H35NO5·HCI	[11]
Molecular Weight	466.0 g/mol	[11]
Appearance	White or nearly white crystalline powder	[11][12]
Solubility	Very soluble in water and ethanol (96%); practically insoluble in diethyl ether.	[11][12][13]
≥51.5 mg/mL in H2O	[14]	
≥26.1 mg/mL in EtOH	[14]	
≥58.6 mg/mL in DMSO	[14]	_
рКа	10.7	[12][13]

Excipient Selection for Pediatric Oral Suspension

The selection of excipients is critical to ensure the safety, stability, and palatability of the final product for pediatric use. The following table outlines potential excipients for a Mebeverine hydrochloride oral suspension.



Excipient Category	Example(s)	Function	Considerations for Pediatric Use
Vehicle	Purified Water	Solvent and primary liquid phase.	Universally accepted and safe.
Suspending Agent	Microcrystalline cellulose, Carmellose sodium, Xanthan gum	Increases viscosity to prevent rapid sedimentation of the API.	Generally considered safe.
Sweetener	Sucralose, Saccharin sodium	Masks the unpleasant taste of the API.	Sucralose is often preferred due to its safety profile and high sweetness. Saccharin is also used in existing formulations.[15][16]
Flavoring Agent	Banana flavor, Strawberry flavor, Apple Pear flavor	Improves palatability.	Fruit flavors are generally well-accepted by children. [15]
Preservative	Sodium benzoate, Potassium sorbate	Prevents microbial growth in the aqueous formulation.	Sodium benzoate is used in existing formulations but should be used with caution in neonates. Potassium sorbate is an alternative with a good safety profile.[3] [16][17]
Buffering Agent	Citric acid monohydrate, Sodium citrate	Maintains the pH of the formulation for stability and solubility.	Generally recognized as safe (GRAS).



Wetting Agent	Polysorbate 20, Polysorbate 80	Facilitates the dispersion of the hydrophobic API in the aqueous vehicle.	Polysorbate 80 should be used with caution in neonates. Polysorbate 20 is an alternative.
Anti-foaming Agent	Simethicone emulsion	Reduces foam formation during manufacturing and reconstitution.	Generally considered safe.

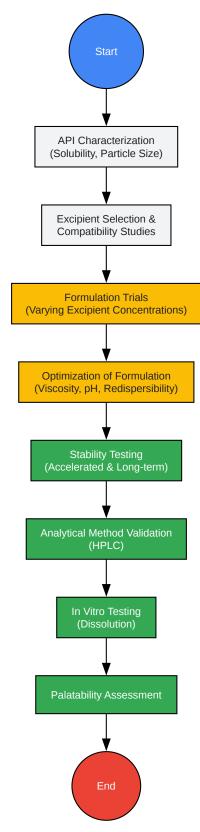
Example Formulation

The following is a hypothetical formulation for a Mebeverine hydrochloride 50 mg/5 mL oral suspension, based on publicly available information for similar products and pediatric formulation guidelines.

Ingredient	Quantity per 5 mL	Function
Mebeverine hydrochloride	50 mg	Active Pharmaceutical Ingredient
Microcrystalline cellulose	50 mg	Suspending Agent
Carmellose sodium	15 mg	Suspending Agent
Purified Water	q.s. to 5 mL	Vehicle
Sucralose	5 mg	Sweetener
Banana Flavor	2.5 mg	Flavoring Agent
Sodium Benzoate	5 mg	Preservative
Citric Acid Monohydrate	3 mg	Buffering Agent
Sodium Citrate	2 mg	Buffering Agent
Polysorbate 20	1 mg	Wetting Agent
Simethicone Emulsion (30%)	0.5 mg	Anti-foaming Agent



Experimental Protocols Formulation Preparation Workflow





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Caption: Workflow for Pediatric Oral Suspension Formulation Development.

Protocol 1: Preparation of Mebeverine Hydrochloride Oral Suspension (Lab Scale)

Objective: To prepare a 100 mL batch of Mebeverine hydrochloride 50 mg/5 mL oral suspension.

Materials:

- · Mebeverine hydrochloride powder
- · Microcrystalline cellulose
- · Carmellose sodium
- Sucralose
- Banana flavor
- Sodium benzoate
- Citric acid monohydrate
- Sodium citrate
- Polysorbate 20
- Simethicone emulsion (30%)
- Purified water
- Mortar and pestle
- Graduated cylinders
- Beakers



- Magnetic stirrer and stir bar
- Homogenizer (optional)
- Amber glass or plastic bottles for packaging

Procedure:

- Preparation of the Vehicle: a. In a beaker, dissolve the sodium benzoate, citric acid monohydrate, and sodium citrate in approximately 70 mL of purified water with stirring. b. Add the sucralose and banana flavor and continue to stir until fully dissolved.
- Dispersion of Suspending Agents: a. In a separate beaker, disperse the microcrystalline cellulose and carmellose sodium in a small amount of the prepared vehicle to form a smooth paste. b. Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform dispersion.
- Incorporation of the API: a. In a mortar, wet the Mebeverine hydrochloride powder with
 polysorbate 20 and a small amount of the vehicle to form a smooth paste. b. Gradually add
 the paste to the suspending agent dispersion with continuous stirring.
- Final Mixing and Volume Adjustment: a. Add the simethicone emulsion to the suspension and mix thoroughly. b. Transfer the suspension to a 100 mL graduated cylinder and add purified water to make up the final volume. c. Transfer the final suspension to a beaker and stir for at least 30 minutes to ensure homogeneity. A homogenizer can be used for a short period to ensure uniform particle size distribution.
- Packaging: a. Transfer the prepared suspension into amber-colored bottles. b. Label the bottles with the product name, concentration, batch number, and date of preparation.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of Mebeverine hydrochloride with selected excipients.

Materials:

Mebeverine hydrochloride

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- Selected excipients (e.g., microcrystalline cellulose, sucralose, sodium benzoate)
- Vials (glass, sealed)
- Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)
- HPLC system
- FTIR spectrometer
- DSC instrument

Procedure:

- Sample Preparation: a. Prepare binary mixtures of Mebeverine hydrochloride and each
 excipient in a 1:1 ratio by weight. b. Prepare a control sample of Mebeverine hydrochloride
 alone. c. Transfer approximately 100 mg of each mixture and the control into separate,
 labeled vials.
- Storage: a. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH).
- Analysis: a. At predetermined time points (e.g., 0, 2, and 4 weeks for accelerated stability), withdraw samples for analysis. b. Visual Inspection: Observe for any changes in color, physical state (e.g., caking, liquefaction), or odor. c. HPLC Analysis: Assay the samples for the content of Mebeverine hydrochloride and the presence of any degradation products. d. FTIR Spectroscopy: Compare the FTIR spectra of the stored mixtures with the initial spectra to identify any changes in functional groups, indicating interaction. e. DSC Analysis: Perform DSC on the samples to detect any changes in melting point or the appearance of new peaks, which could suggest an interaction.
- Data Evaluation: a. Compare the results of the mixtures with the control sample. Significant changes in the physical or chemical properties of the drug in the presence of an excipient indicate incompatibility.



Protocol 3: Stability-Indicating HPLC Method for Mebeverine Hydrochloride

Objective: To quantify Mebeverine hydrochloride in the oral suspension and detect any degradation products.

Chromatographic Conditions (based on published methods):[18][19]

Parameter	Condition
Column	C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 μm)
Mobile Phase	Mixture of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (63:35:2, v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	263 nm
Injection Volume	20 μL
Column Temperature	Ambient

Procedure:

- Standard Preparation: a. Prepare a stock solution of Mebeverine hydrochloride reference standard in the mobile phase (e.g., 100 μg/mL). b. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 1-100 μg/mL).
- Sample Preparation: a. Accurately weigh a portion of the oral suspension equivalent to a
 known amount of Mebeverine hydrochloride. b. Disperse the sample in a suitable volume of
 mobile phase. c. Sonicate for 15-20 minutes to ensure complete extraction of the drug. d.
 Dilute the solution with the mobile phase to a concentration within the calibration range. e.
 Filter the solution through a 0.45 µm syringe filter before injection.
- Forced Degradation Studies (for method validation): a. Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat. b. Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. c. Oxidative Degradation: Treat the drug solution with 3% H2O2.



- d. Thermal Degradation: Expose the solid drug to dry heat. e. Photolytic Degradation: Expose the drug solution to UV light. f. Analyze the stressed samples by HPLC to ensure the method can separate the intact drug from its degradation products.
- Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Record the chromatograms and determine the peak area of Mebeverine hydrochloride.
- Quantification: a. Construct a calibration curve by plotting the peak area of the standards
 against their concentration. b. Determine the concentration of Mebeverine hydrochloride in
 the sample from the calibration curve.

Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of Mebeverine hydrochloride from the oral suspension.

Dissolution Conditions:[20][21]

Parameter	Condition
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)
Paddle Speed	50 rpm
Temperature	37 ± 0.5 °C
Sampling Times	5, 10, 15, 30, 45, and 60 minutes
Sample Volume	5 mL (replace with fresh medium)

Procedure:

- Preparation: a. Set up the dissolution apparatus according to the specified conditions. b.
 Allow the dissolution medium to equilibrate to the required temperature.
- Test Initiation: a. Accurately measure a dose of the oral suspension and add it to the dissolution vessel. b. Start the paddle rotation immediately.



- Sampling: a. At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. b. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
- Sample Analysis: a. Filter the samples through a 0.45 μm filter. b. Analyze the samples for Mebeverine hydrochloride content using the validated HPLC method described in Protocol 3.
- Data Analysis: a. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples. b. Plot the percentage of drug released versus time to obtain the dissolution profile.

Protocol 5: Palatability Assessment

Objective: To assess the taste and overall acceptability of the Mebeverine hydrochloride oral suspension in a pediatric population (or an adult panel as a surrogate).

Methodology (adapted from established practices):[15][22][23][24]

- Study Design: a. A randomized, single-blind, crossover design is recommended. b. The study can compare different flavored formulations or a formulation against a placebo.
- Participants: a. Recruit a panel of either healthy children (within the target age range, with appropriate ethical approval and parental consent) or trained adult volunteers.
- Test Procedure: a. Each participant receives a small, standardized volume (e.g., 2-5 mL) of the test formulation. b. The "swirl and spit" method is often used, where the participant swishes the liquid in their mouth for a few seconds and then expectorates it. c. A washout period with water and a plain cracker is provided between samples to cleanse the palate.
- Data Collection: a. Immediately after tasting each sample, participants rate its palatability using an age-appropriate scale. b. Visual Analogue Scale (VAS): A 100-mm line anchored with "worst taste imaginable" and "best taste imaginable".[23] c. Facial Hedonic Scale: A series of faces ranging from sad (dislike very much) to happy (like very much), suitable for younger children.[22] d. A questionnaire can also be used to capture specific taste attributes like bitterness, sweetness, aftertaste, and texture.



 Data Analysis: a. Analyze the scores for each formulation to determine which is most palatable. b. Statistical analysis (e.g., ANOVA) can be used to compare the mean palatability scores between formulations.

Pharmacokinetic Considerations

There is a significant lack of pharmacokinetic data for Mebeverine hydrochloride in the pediatric population.[5] Most available data is from studies in adults.

Adult Pharmacokinetic Parameters:

Parameter	Value	Reference
Absorption	Rapidly and completely absorbed after oral administration.	[5]
Metabolism	Extensively metabolized by esterases into veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC).	[5]
Time to Peak Plasma Concentration (Tmax) of DMAC	~1 hour (for conventional tablets)	[25]
Elimination Half-life of DMAC	~2.45 hours (for conventional tablets)	[25]
Excretion	Metabolites are almost completely excreted in the urine.	[5]

Pediatric Considerations and Research Gaps:

 The absence of pediatric pharmacokinetic data necessitates studies to determine the appropriate dose and dosing interval for different pediatric age groups.



- Developmental changes in drug metabolism (e.g., esterase activity) and renal function could significantly impact the pharmacokinetics of Mebeverine in children compared to adults.
- Future research should focus on conducting well-designed pharmacokinetic studies in the target pediatric population to establish a safe and effective dosing regimen.

Conclusion

The development of a Mebeverine hydrochloride oral suspension for pediatric use is a critical step in addressing an unmet medical need. This document provides a foundational framework for researchers, outlining key considerations in formulation development, detailed experimental protocols for evaluation, and a summary of the current knowledge on the drug's mechanism of action and pharmacokinetics. The provided protocols for formulation, stability, dissolution, and palatability testing can serve as a starting point for the systematic development and evaluation of a safe, effective, and acceptable pediatric oral liquid formulation. Further research, particularly in the area of pediatric pharmacokinetics, is essential to ensure the optimal and safe use of Mebeverine hydrochloride in children.

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